Bienvenue dans la boutique en ligne BenchChem!

2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

Lipophilicity Drug-likeness Chromatographic retention

2-Bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is a brominated, partially saturated bicyclic heterocycle belonging to the tetrahydroimidazo[1,2-a]pyridine class. With a molecular formula of C8H9BrN2O2 and a molecular weight of 245.07 g/mol, it features a carboxylic acid group at the 3-position and a bromine atom at the 2-position of the fused imidazo-pyridine scaffold.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.076
CAS No. 1781563-64-1
Cat. No. B2498684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
CAS1781563-64-1
Molecular FormulaC8H9BrN2O2
Molecular Weight245.076
Structural Identifiers
SMILESC1CCN2C(=NC(=C2C(=O)O)Br)C1
InChIInChI=1S/C8H9BrN2O2/c9-7-6(8(12)13)11-4-2-1-3-5(11)10-7/h1-4H2,(H,12,13)
InChIKeyMYPSYSIOCDPXTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1781563-64-1) – Core Structural and Procurement Profile


2-Bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is a brominated, partially saturated bicyclic heterocycle belonging to the tetrahydroimidazo[1,2-a]pyridine class [1]. With a molecular formula of C8H9BrN2O2 and a molecular weight of 245.07 g/mol, it features a carboxylic acid group at the 3-position and a bromine atom at the 2-position of the fused imidazo-pyridine scaffold [1]. This compound is cataloged under MDL number MFCD29054954 and is supplied by multiple vendors, including CymitQuimica (Biosynth brand) and Leyan (乐研), at purities ranging from 95% to 98% . Its computed octanol-water partition coefficient (XLogP3-AA) is 1.6, which is 1.0 log unit higher than its non-brominated parent analogue, indicating significantly enhanced lipophilicity [1].

Why 2-Bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid Cannot Be Interchanged with Non-Halogenated or Positional Isomer Analogs


The tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid scaffold is not a commodity chemical where simple analogs are functionally interchangeable. The presence of the bromine atom at the 2-position fundamentally alters the compound's physicochemical profile—increasing XLogP by 1.0 unit relative to the non-brominated parent 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 55365-04-3, XLogP = 0.6) [1][2]. This shift in lipophilicity directly impacts solubility, membrane permeability, and chromatographic behavior. More critically, the C2-bromine serves as a synthetic handle enabling transition metal-catalysed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are chemically impossible with the non-halogenated analogue [3]. Positional isomers, such as 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1517247-29-8) or -7-carboxylic acid (CAS 1782444-66-9), relocate the bromine and carboxylic acid to different positions, creating distinct reactivity profiles and hydrogen-bonding patterns that preclude their use as drop-in replacements [4].

Quantitative Differentiation Dimensions for 2-Bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid


Lipophilicity (XLogP3-AA): Brominated vs. Non-Brominated Parent Scaffold

The bromine atom at the 2-position increases the computed octanol-water partition coefficient (XLogP3-AA) from 0.6 for the non-brominated parent scaffold (CAS 55365-04-3) to 1.6 for the target compound [1][2]. This represents a 1.0 log unit increase, corresponding to approximately a 10-fold higher predicted partitioning into octanol. This difference is critical for medicinal chemistry programs where modulating lipophilicity within the recommended drug-like range (LogP 1–3) is essential for balancing solubility and permeability.

Lipophilicity Drug-likeness Chromatographic retention

Topological Polar Surface Area (TPSA) Parity with Enhanced Complexity

Despite the additional bromine atom, the target compound maintains an identical topological polar surface area (TPSA) of 55.1 Ų compared to the non-brominated parent [1][2]. However, the molecular heavy atom count increases from 12 to 13, and the structural complexity score rises from 195 to 224 [1][2]. This indicates that the brominated compound achieves higher molecular complexity—a metric associated with increased target specificity and clinical success rates—without sacrificing the hydrogen-bonding capacity critical for target engagement.

Molecular complexity Fraction sp3 Lead-likeness

Synthetic Utility: C2-Bromine as a Cross-Coupling Handle

The C2-bromine substituent enables palladium-catalysed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) that are completely inaccessible with the non-halogenated parent scaffold (CAS 55365-04-3) [1]. The broader class of imidazo[1,2-a]pyridine-3-carboxylic acids has been explicitly demonstrated to undergo decarboxylative arylation with aryl bromides under ligand-free Pd(OAc)2 catalysis, yielding C3-arylated products in a single step [2]. This dual reactivity—decarboxylative coupling at C3 combined with nucleophilic aromatic substitution or metal-catalysed coupling at C2—enables divergent library synthesis from a single intermediate, a capability absent in the non-brominated scaffold.

Cross-coupling C-C bond formation Parallel synthesis

GHS Hazard Profile: Fully Classified vs. Unclassified Parent

The target compound has a fully defined GHS hazard classification based on ECHA C&L inventory data: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), each reported by 100% of notifying companies [1]. In contrast, the non-brominated parent scaffold (CAS 55365-04-3) has no GHS hazard statements listed in PubChem, indicating either a less extensively characterized or inherently lower hazard profile [2]. This defined hazard classification, while implying additional handling requirements, provides procurement clarity: standardized safety data sheets, transport classifications, and risk assessments are available, reducing liability for institutional environmental health and safety (EHS) compliance.

Safety assessment Hazard communication Laboratory handling

Supplier-Documented Purity: 98% (HPLC) vs. 95% Minimum Threshold

Leyan (乐研) certifies the target compound at 98% purity (Catalog No. 1796523) , while CymitQuimica lists a >95% minimum purity specification . In comparison, the non-brominated parent scaffold is available at 98% purity from multiple vendors including Bidepharm and Fluorochem . The availability of a 98% purity grade for the brominated compound, competitive with the parent scaffold, ensures that procurement of the halogenated analogue does not require downstream purification that could erode the project timeline advantage gained from its enhanced synthetic utility.

Quality control Assay specification Procurement benchmark

Molecular Weight: Impact on Pharmacokinetic Parameter Calculations

The bromine atom adds approximately 78.89 Da to the molecular weight relative to the hydrogen at position 2 in the parent scaffold, shifting the molecular weight from 166.18 g/mol to 245.07 g/mol [1][2]. This places the brominated compound firmly within the typical fragment space (MW < 300 Da) but nearer to the upper boundary. For structure-based drug design programs tracking ligand efficiency indices (e.g., LE = -RT ln(IC50) / heavy atom count), the bromine atom's contribution of one heavy atom and 79 Da can be quantitatively factored into hit-to-lead triage decisions.

Lead-likeness MW distribution Rule-of-five

Application Scenarios Where 2-Bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic Acid Provides Measurable Advantage


Divergent Library Synthesis in Antitubercular Lead Optimization

Medicinal chemistry programs targeting Mycobacterium tuberculosis QcrB inhibitors based on the imidazo[1,2-a]pyridine-3-carboxamide scaffold can leverage this compound's C2-bromine for parallel derivatisation. After initial amide coupling at the C3-carboxylic acid position, the C2-bromine serves as a handle for Suzuki-Miyaura coupling to introduce aryl/heteroaryl diversity, a strategy that has yielded clinical candidates such as Q203 (Telacebec) [1][2]. This divergent approach enables generation of a focused library with systematic C2 variation without the need for de novo synthesis of each analogue. The compound's XLogP of 1.6 positions it favourably for achieving drug-like logP in the final analogues (<5) even after lipophilic C2-aryl substitutions.

Fragment-to-Lead Scaffold Replacement with Controlled Lipophilicity

When replacing a high-logP fragment in an existing lead series, researchers can evaluate the non-brominated parent (XLogP = 0.6) and its 2-bromo derivative (XLogP = 1.6) as paired tool compounds to deconvolute the contributions of halogen bonding and lipophilicity to target binding [1][2]. The 10-fold difference in predicted octanol-water partitioning, combined with the identical TPSA (55.1 Ų), makes this pair uniquely suited for matched molecular pair analysis, generating quantitative SAR data that can guide future scaffold optimisation [1].

Safety-Compliant Procurement for Regulated Chemical Repository Stocking

Institutional compound management facilities and CROs operating under ISO 9001 or GLP-compliant compound handling protocols require fully defined GHS hazard classifications before accepting new chemical entities into automated storage and liquid handling systems. With H302, H315, H319, and H335 classifications fully documented and sourced from ECHA C&L Inventory data, this compound's GHS profile is immediately compatible with automated safety data sheet generation and inventory management software, reducing the administrative burden that often delays procurement of novel research chemicals [1].

Decarboxylative Arylation Methodology Development

The C3-carboxylic acid group enables direct decarboxylative arylation under ligand-free Pd(OAc)2 conditions, a transformation validated across the imidazo[1,2-a]pyridine-3-carboxylic acid class [1]. The bromine substituent at C2 remains intact under these conditions, allowing sequential C3–C2 difunctionalisation in a two-step, one-pot methodology. For process chemistry groups developing scalable synthetic routes to 2,3-disubstituted imidazo[1,2-a]pyridines, this compound offers a strategic intermediate that consolidates multiple synthetic operations.

Quote Request

Request a Quote for 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.